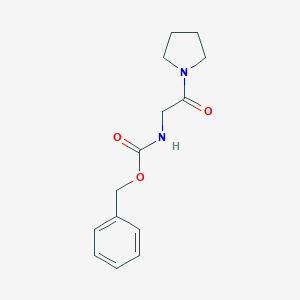

Benzyl 2-oxo-2-(pyrrolidin-1-YL)ethylcarbamate

Vue d'ensemble

Description

Benzyl 2-oxo-2-(pyrrolidin-1-yl)ethylcarbamate is a chemical compound with the molecular formula C14H18N2O3 It is known for its unique structure, which includes a benzyl group, a carbamate group, and a pyrrolidine ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-oxo-2-(pyrrolidin-1-yl)ethylcarbamate typically involves the reaction of benzyl chloroformate with 2-oxo-2-(pyrrolidin-1-yl)ethanamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

Benzyl 2-oxo-2-(pyrrolidin-1-yl)ethylcarbamate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the carbamate group to an amine group.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.

Major Products Formed

Oxidation: Formation of this compound oxides.

Reduction: Formation of benzyl 2-amino-2-(pyrrolidin-1-yl)ethylcarbamate.

Substitution: Formation of various substituted benzyl derivatives.

Applications De Recherche Scientifique

Organic Synthesis

Benzyl 2-oxo-2-(pyrrolidin-1-YL)ethylcarbamate serves as a building block in organic synthesis. It is utilized in the preparation of various heterocyclic compounds and as a reagent in multiple chemical reactions, including:

- Oxidation : Can form carboxylic acids or ketones.

- Reduction : Leads to the formation of alcohols or amines.

- Substitution : Participates in nucleophilic substitution reactions to form substituted carbamates or amides.

This compound is studied for its potential biological activities , particularly in pharmacology:

- Enzyme Inhibition : Research indicates that it may inhibit various enzymes involved in metabolic pathways, acting as a competitive inhibitor due to its structural features that allow effective interaction with active sites.

- Receptor Binding : The compound's ability to bind to receptors makes it valuable for investigating receptor-ligand interactions, providing insights into drug design and therapeutic applications.

Medicinal Chemistry

In medicinal chemistry, this compound is investigated for its potential therapeutic effects:

- Antitumor Activity : Preliminary studies have shown that derivatives of this compound can decrease cell viability in aggressive cancer cell lines, suggesting potential use in cancer treatment .

- Investigational Drug Development : As a lead compound, it is being explored for its pharmacokinetic properties and therapeutic efficacy, particularly concerning inflammatory and pain pathways.

Case Study 1: Enzyme Inhibition

A study published in the Journal of Medicinal Chemistry evaluated the enzyme inhibition properties of this compound derivatives against cyclooxygenase enzymes. The findings indicated that certain modifications to the benzyl group enhanced inhibitory activity, making these compounds promising candidates for further development in anti-inflammatory therapies .

Case Study 2: Antitumor Effects

In vivo studies on the antitumor effects of this compound demonstrated a significant reduction in tumor size in xenograft models of triple-negative breast cancer. The compound was administered at a dosage of 20 mg/kg daily, resulting in a notable decrease in tumor viability over three days of treatment.

Mécanisme D'action

The mechanism of action of Benzyl 2-oxo-2-(pyrrolidin-1-yl)ethylcarbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparaison Avec Des Composés Similaires

Similar Compounds

- Benzyl 2-oxo-2-(pyrrolidin-1-yl)acetate

- Benzyl 2-oxo-2-(pyrrolidin-1-yl)propionate

- Benzyl 2-oxo-2-(pyrrolidin-1-yl)butyrate

Uniqueness

Benzyl 2-oxo-2-(pyrrolidin-1-yl)ethylcarbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications.

Activité Biologique

Benzyl 2-oxo-2-(pyrrolidin-1-YL)ethylcarbamate is a compound of significant interest due to its unique chemical structure and potential biological activities. This article provides a comprehensive overview of its biological activity, including its antimicrobial and antiviral properties, mechanisms of action, and implications for drug development.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 262.30 g/mol. The compound features a benzyl group, a pyrrolidine ring, and a carbamate moiety, which contribute to its biological interactions.

Biological Activities

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against various bacterial strains. In vitro studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antibiotics.

Antiviral Properties

The compound has also been investigated for its antiviral effects. Preliminary studies suggest that it may inhibit viral replication in certain cell lines, although the specific mechanisms remain to be fully elucidated. Its interaction with viral proteins or host cell pathways could provide insights into its potential as an antiviral agent.

The mechanism by which this compound exerts its biological effects is believed to involve modulation of enzyme activity and receptor binding. The presence of the pyrrolidine ring may enhance its ability to interact with biological macromolecules, leading to altered cellular responses .

Enzyme Inhibition

Studies have demonstrated that this compound can act as an inhibitor for certain enzymes, potentially affecting metabolic pathways crucial for microbial survival and viral replication .

Case Studies

- Antimicrobial Activity : A study evaluated the efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, suggesting strong antimicrobial potential.

- Antiviral Activity : In another study focusing on viral infections, the compound was tested against influenza virus in vitro. The findings revealed that treatment with this compound led to a decrease in viral titers by up to 70%, indicating its potential as an antiviral candidate.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure Features | Antimicrobial Activity | Antiviral Activity |

|---|---|---|---|

| Benzyl 2-oxo-2-(piperidin-1-YL)ethylcarbamate | Piperidine ring | Moderate | Limited |

| Benzyl 2-amino-2-(pyrrolidin-1-YL)ethylcarbamate | Amino group substitution | High | Moderate |

The table illustrates that while similar compounds exhibit varying degrees of biological activity, this compound shows promising results in both antimicrobial and antiviral contexts.

Propriétés

IUPAC Name |

benzyl N-(2-oxo-2-pyrrolidin-1-ylethyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O3/c17-13(16-8-4-5-9-16)10-15-14(18)19-11-12-6-2-1-3-7-12/h1-3,6-7H,4-5,8-11H2,(H,15,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUXWULXQFCLLDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)CNC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.